Cas no 31638-96-7 (3,4,5-Trimethoxy-N-3-pyridinylbenzamide)

3,4,5-Trimethoxy-N-3-pyridinylbenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide,3,4,5-trimethoxy-N-3-pyridinyl-
- 3,4,5-trimethoxy-N-pyridin-3-ylbenzamide
- 3,4,5-trimethoxy-N-(pyridin-3-yl)benzamide
- 3,4,5-Trimethoxy-N-3-pyridylbenzamide
- CHEMBL65149
- BDBM50279880
- SR-01000413948-1
- DTXSID00185523
- Benzamide, 3,4,5-trimethoxy-N-3-pyridinyl-
- MLS001203282
- UNII-F2D5VBB56R
- 3,4,5-Trimethoxy-N-pyridin-3-yl-benzamide
- F2D5VBB56R
- Oprea1_665558
- HMS2845D22
- NS00029156
- AO-548/09315017
- 31638-96-7
- SMR000515059
- 3,4,5-trimethoxy-N-(3-pyridinyl)benzamide
- EINECS 250-746-8
- SR-01000413948
- 3,4,5-TRIMETHOXY-N-3-PYRIDINYLBENZAMIDE
- AKOS000593508
- E70328
- Oprea1_817852
- NCGC00245175-01
- 3,4,5-Trimethoxy-N-3-pyridinylbenzamide
-
- インチ: InChI=1S/C15H16N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h4-9H,1-3H3,(H,17,18)
- InChIKey: PGTYKYABUDWSST-UHFFFAOYSA-N
- SMILES: COC1=C(OC)C(OC)=CC(C(NC2=CC=CN=C2)=O)=C1
計算された属性
- 精确分子量: 288.11108
- 同位素质量: 288.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 2
- トポロジー分子極性表面積: 69.7Ų
- Surface Charge: 0
- XLogP3: 1.6
じっけんとくせい
- PSA: 69.68
3,4,5-Trimethoxy-N-3-pyridinylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM412663-10g |
3,4,5-trimethoxy-N-3-pyridylbenzamide |
31638-96-7 | 95%+ | 10g |
$1458 | 2022-06-11 | |
Chemenu | CM412663-100g |
3,4,5-trimethoxy-N-3-pyridylbenzamide |
31638-96-7 | 95%+ | 100g |
$7455 | 2022-06-11 | |
Chemenu | CM412663-5g |
3,4,5-trimethoxy-N-3-pyridylbenzamide |
31638-96-7 | 95%+ | 5g |
$877 | 2022-06-11 | |
TRC | T457880-10mg |
3,4,5-Trimethoxy-N-3-pyridinylbenzamide |
31638-96-7 | 10mg |
$155.00 | 2023-05-17 | ||
TRC | T457880-100mg |
3,4,5-Trimethoxy-N-3-pyridinylbenzamide |
31638-96-7 | 100mg |
$ 800.00 | 2023-09-05 | ||
TRC | T457880-50mg |
3,4,5-Trimethoxy-N-3-pyridinylbenzamide |
31638-96-7 | 50mg |
$620.00 | 2023-05-17 | ||
Chemenu | CM412663-1g |
3,4,5-trimethoxy-N-3-pyridylbenzamide |
31638-96-7 | 95%+ | 1g |
$297 | 2022-06-11 | |
Chemenu | CM412663-25g |
3,4,5-trimethoxy-N-3-pyridylbenzamide |
31638-96-7 | 95%+ | 25g |
$2812 | 2022-06-11 |
3,4,5-Trimethoxy-N-3-pyridinylbenzamide 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
3,4,5-Trimethoxy-N-3-pyridinylbenzamideに関する追加情報
Exploring Benzamide,3,4,5-trimethoxy-N-3-pyridinyl- (CAS No. 31638-96-7): Properties, Applications, and Market Insights
Benzamide,3,4,5-trimethoxy-N-3-pyridinyl- (CAS No. 31638-96-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique trimethoxybenzamide structure, is widely studied for its potential applications in drug development and material science. With the increasing demand for novel bioactive molecules, 3,4,5-trimethoxy-N-3-pyridinylbenzamide stands out due to its versatile chemical properties and promising therapeutic potential.
The molecular structure of Benzamide,3,4,5-trimethoxy-N-3-pyridinyl- features a pyridine ring linked to a benzamide core with three methoxy substituents. This configuration enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its role as a kinase inhibitor, a topic frequently searched in AI-driven drug discovery platforms. The compound’s ability to modulate enzyme activity has sparked discussions in forums and publications, aligning with the growing trend of targeted therapy in modern medicine.
In recent years, CAS 31638-96-7 has been explored for its potential in treating neurological disorders, a hot topic in healthcare. Its structural similarity to known neuroprotective agents has led to studies investigating its efficacy in Alzheimer’s disease and Parkinson’s disease models. These applications resonate with public interest in neurodegenerative disease research, as evidenced by high search volumes for terms like "new Alzheimer’s treatments" and "neuroprotective compounds."
From an industrial perspective, 3,4,5-trimethoxy-N-3-pyridinylbenzamide is also utilized in the development of advanced materials. Its aromaticity and electron-rich nature make it suitable for organic semiconductors and photovoltaic applications, aligning with the global push for sustainable energy solutions. This dual applicability in pharmaceuticals and green technology positions the compound as a multifunctional chemical entity, a keyword often associated with cutting-edge research.
The synthesis of Benzamide,3,4,5-trimethoxy-N-3-pyridinyl- typically involves amide coupling reactions between 3,4,5-trimethoxybenzoic acid and 3-aminopyridine. This process, optimized for high yield and purity, is frequently discussed in academic papers and patent filings. Enthusiasts searching for "amide bond formation techniques" or "pyridine derivatives synthesis" will find this compound a relevant case study, enhancing the article’s SEO performance.
Market trends indicate a steady rise in demand for CAS 31638-96-7, driven by its expanding applications. Pharmaceutical companies are increasingly listing it in their portfolios, while academic institutions cite its utility in medicinal chemistry curricula. The compound’s presence in databases like PubChem and Reaxys further amplifies its visibility, making it a frequently queried item in chemical databases—a long-tail keyword with high search potential.
Safety and handling of 3,4,5-trimethoxy-N-3-pyridinylbenzamide follow standard laboratory protocols, emphasizing proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, its handling guidelines are often searched by professionals, reinforcing the need for clear, accessible information. This aligns with the broader online trend of chemical safety best practices, a topic of perpetual relevance in scientific communities.
In conclusion, Benzamide,3,4,5-trimethoxy-N-3-pyridinyl- (CAS No. 31638-96-7) represents a compelling intersection of chemistry and innovation. Its multifaceted applications—from drug discovery to material science—reflect the compound’s adaptability to contemporary scientific challenges. As research progresses, this molecule is poised to remain a high-interest chemical, bridging gaps between academic inquiry and industrial utility while addressing some of today’s most pressing health and technological questions.
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